

Galectin-9: A Technical Guide to its Discovery, Structure, and Function

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Abstract

Galectin-9 (Gal-9), a tandem-repeat type galectin, has emerged as a critical regulator of immune responses and a potential therapeutic target in various diseases, including cancer and autoimmune disorders. This technical guide provides an in-depth overview of the discovery, structural characterization, and key signaling pathways of Galectin-9. It is designed to serve as a comprehensive resource, offering detailed experimental protocols for its study and presenting quantitative data in a structured format to facilitate research and development efforts.

Discovery and Initial Characterization

Galectin-9 was first identified in 1997 as a 36-kDa β -galactoside-binding lectin isolated from mouse embryonic kidney.[1] The initial cloning and characterization revealed a unique structure among the galectin family: two distinct carbohydrate recognition domains (CRDs) in the N- and C-termini, connected by a flexible linker peptide.[2] This tandem-repeat structure allows Galectin-9 to crosslink cell surface glycoconjugates, thereby modulating cellular functions.

Subsequent research identified several isoforms of Galectin-9 arising from alternative splicing of the linker region, which can vary in length.[3] These isoforms are expressed in a wide range of tissues and cells, including immune cells like T cells, B cells, macrophages, and mast cells, as well as endothelial cells and fibroblasts under certain conditions.[3]

Structural Characterization

The three-dimensional structures of both the N-terminal CRD (NCRD) and the C-terminal CRD (CCRD) of human and mouse Galectin-9 have been determined by X-ray crystallography. These studies have provided critical insights into the molecular basis of its carbohydrate-binding specificity and its unique biological functions.

Overall Architecture

Galectin-9 is a tandem-repeat galectin, meaning it possesses two distinct CRDs within a single polypeptide chain, connected by a linker peptide.[4] The NCRD and CCRD share approximately 39% amino acid sequence homology, leading to differences in their binding affinities for various glycans.[3]

Carbohydrate Recognition Domains (CRDs)

Both the NCRD and CCRD adopt the canonical galectin fold, a β -sandwich structure. However, subtle differences in their binding pockets result in distinct glycan specificities.[5][6] For instance, the human Galectin-9 NCRD has been shown to have a higher affinity for Forssman pentasaccharide compared to its murine counterpart.[7][8]

Quaternary Structure

While many galectins form non-covalent dimers to achieve bivalency, the tandem-repeat structure of Galectin-9 inherently provides two binding sites. The mouse Galectin-9 NCRD has been observed to form a non-canonical dimer in solution and in crystal structures.[7][9]

Table 1: Structural Data for Human Galectin-9 CRDs

PDB ID	Domain	Resolution (Å)	Ligand
2EAL	N-terminal CRD	1.85	Forssman Pentasaccharide
2ZHK	N-terminal CRD	1.80	N-acetyllactosamine dimer
3NV1	C-terminal CRD	1.50	Apo

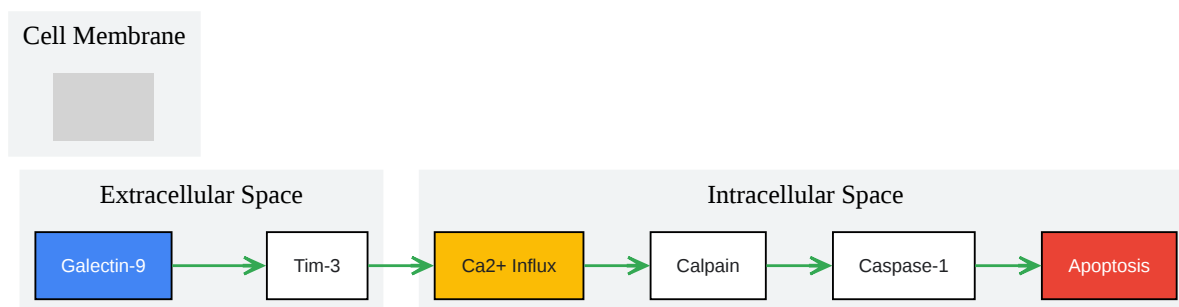
This table summarizes key crystallographic data available in the Protein Data Bank (PDB).

Key Signaling Pathways

Galectin-9 exerts its pleiotropic effects by interacting with various cell surface glycoproteins, with the most extensively studied interaction being with T-cell immunoglobulin and mucin domain-containing protein 3 (Tim-3).

The Galectin-9/Tim-3 Pathway

The interaction between Galectin-9 and Tim-3, a receptor expressed on various immune cells, including exhausted T cells, is a critical negative regulatory pathway of the immune system. Binding of Galectin-9 to Tim-3 on Th1 cells induces apoptosis, thereby dampening the inflammatory response.^[10]



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Galectin-9/Tim-3 induced apoptosis pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in Galectin-9 research.

Recombinant Galectin-9 Expression and Purification

This protocol describes the expression of human Galectin-9 in *E. coli* and its purification using affinity chromatography.

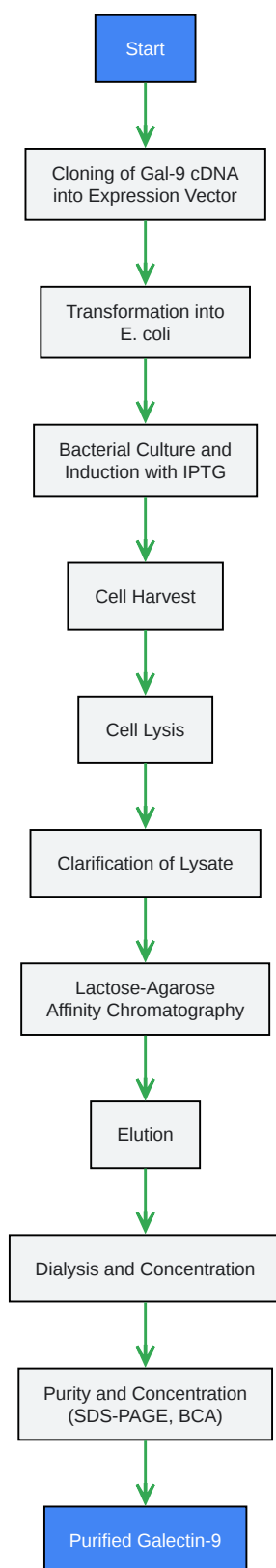
Materials:

- *E. coli* BL21(DE3) cells
- pET expression vector containing the human Galectin-9 cDNA
- Luria-Bertani (LB) broth and agar
- Ampicillin
- Isopropyl β -D-1-thiogalactopyranoside (IPTG)
- Lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM EDTA, 1% Triton X-100, protease inhibitors)
- Lactose-agarose affinity column
- Wash buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT)
- Elution buffer (Wash buffer containing 0.2 M lactose)
- Dialysis buffer (PBS)

Procedure:

- Transform the Galectin-9 expression plasmid into *E. coli* BL21(DE3) cells.
- Inoculate a single colony into 50 mL of LB broth with ampicillin and grow overnight at 37°C with shaking.
- Inoculate 1 L of LB broth with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for 3-4 hours at 30°C or overnight at 18°C.

- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
- Load the supernatant onto a pre-equilibrated lactose-agarose column.
- Wash the column extensively with wash buffer.
- Elute the bound Galectin-9 with elution buffer.
- Pool the fractions containing Galectin-9 and dialyze against PBS overnight at 4°C.
- Concentrate the purified protein and determine the concentration using a BCA assay.
- Verify the purity by SDS-PAGE.



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